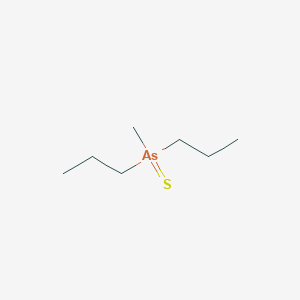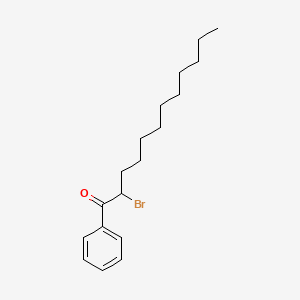
(Ethenylsulfanyl)(trimethyl)stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Ethenylsulfanyl)(trimethyl)stannane is an organotin compound characterized by the presence of a tin atom bonded to three methyl groups and an ethenylsulfanyl group. Organotin compounds are known for their diverse applications in organic synthesis, materials science, and medicinal chemistry due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
(Ethenylsulfanyl)(trimethyl)stannane can be synthesized through various methods, including stannylation reactions. One common approach involves the reaction of alkyl bromides or iodides with hexamethyldistannane under transition metal-free conditions. This method is operationally convenient and offers good functional group tolerance . Another method involves the palladium-catalyzed hydrostannation of alkenes, which provides high stereo- and regioselectivity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale stannylation reactions using hexamethyldistannane as a precursor. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications.
化学反応の分析
Types of Reactions
(Ethenylsulfanyl)(trimethyl)stannane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various organotin oxides.
Reduction: Reduction reactions can convert the compound into different organotin hydrides.
Substitution: The ethenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various organotin oxides, hydrides, and substituted organotin compounds, which have diverse applications in organic synthesis and materials science .
科学的研究の応用
(Ethenylsulfanyl)(trimethyl)stannane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in medicinal chemistry.
Industry: It is used in the production of advanced materials, including polymers and coatings
作用機序
The mechanism of action of (Ethenylsulfanyl)(trimethyl)stannane involves its interaction with molecular targets through the formation of carbon-tin bonds. These interactions can modulate various biochemical pathways, leading to diverse biological effects. The compound’s unique structure allows it to participate in a range of chemical reactions, making it a versatile reagent in organic synthesis .
類似化合物との比較
Similar Compounds
Trimethyltin chloride: An organotin compound with similar applications in organic synthesis.
Hexamethyldistannane: A precursor used in the synthesis of various organotin compounds.
Vinyltrimethylstannane: Another organotin compound used in organic synthesis.
Uniqueness
(Ethenylsulfanyl)(trimethyl)stannane is unique due to the presence of the ethenylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where other organotin compounds may not be as effective .
特性
CAS番号 |
64532-43-0 |
|---|---|
分子式 |
C5H12SSn |
分子量 |
222.93 g/mol |
IUPAC名 |
ethenylsulfanyl(trimethyl)stannane |
InChI |
InChI=1S/C2H4S.3CH3.Sn/c1-2-3;;;;/h2-3H,1H2;3*1H3;/q;;;;+1/p-1 |
InChIキー |
ZHOZTQJXBXEGGU-UHFFFAOYSA-M |
正規SMILES |
C[Sn](C)(C)SC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


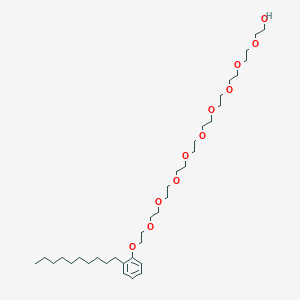

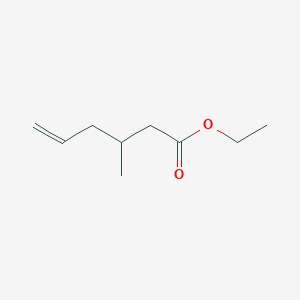
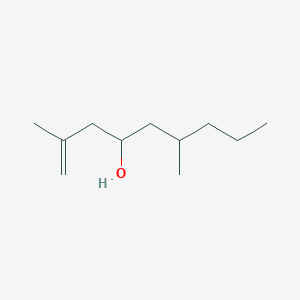

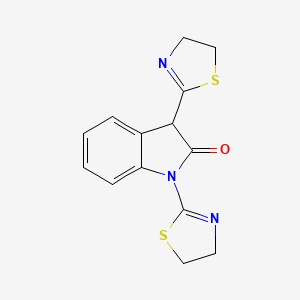
![2,4,4-Trimethyl-3-[(2-methylbenzene-1-sulfonyl)methyl]cyclohex-2-en-1-ol](/img/structure/B14491033.png)
![3-[(Methylamino)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B14491045.png)
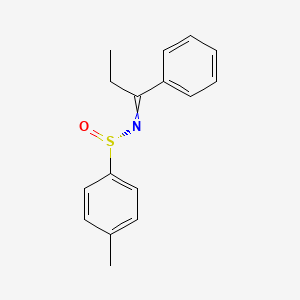
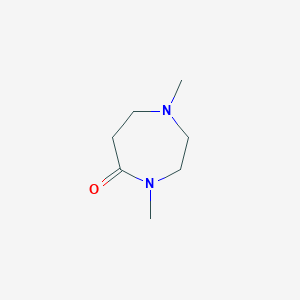
![5-(4-Chlorophenyl)-5H-[1]benzopyrano[2,3-b]pyridin-5-ol](/img/structure/B14491062.png)
